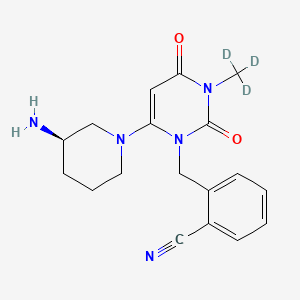

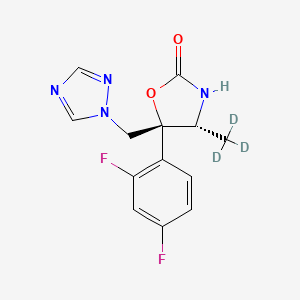

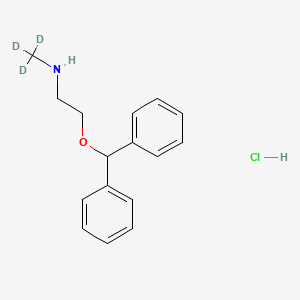

(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone-d3” is a chemical compound with the molecular formula C13H12F2N4O2 . It’s available from various suppliers .

Molecular Structure Analysis

The molecular structure of this compound includes a 2,4-difluorophenyl group, a 1,2,4-triazol-1-ylmethyl group, and a 2-oxazolidinone core .Physical And Chemical Properties Analysis

This compound has a molecular weight of approximately 294.257 Da . For more detailed physical and chemical properties, you may want to refer to specialized databases or suppliers .Scientific Research Applications

Triazoles in Drug Development

Triazoles, particularly 1,2,4-triazole derivatives, have been extensively studied for their therapeutic potential. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antitumor, and antiviral properties. Research has emphasized the synthesis of novel triazole compounds to explore their utility in treating diseases and in drug development. The process of creating these derivatives often focuses on enhancing their selectivity and potency while minimizing adverse effects. The development of triazole-based drugs leverages their ability to interact with various biological targets, demonstrating the versatility of these compounds in medicinal chemistry (Ferreira et al., 2013; Li & Zhang, 2021).

Oxazolidinones in Antibacterial Therapy

Oxazolidinones represent a novel class of synthetic antimicrobial agents with a unique mechanism of action, primarily targeting gram-positive bacteria. These compounds are known for their bacteriostatic activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. The development of oxazolidinone derivatives, such as linezolid and tedizolid, has provided valuable additions to the antimicrobial armamentarium. These agents exhibit favorable pharmacokinetic profiles and have shown high efficacy in clinical trials for treating infections caused by resistant gram-positive organisms. Research continues to focus on modifying the oxazolidinone nucleus to discover agents with greater potency and broader spectra of activity (Diekema & Jones, 2000; Kanafani & Corey, 2012).

properties

IUPAC Name |

(4R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)-4-(trideuteriomethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N4O2/c1-8-13(21-12(20)18-8,5-19-7-16-6-17-19)10-3-2-9(14)4-11(10)15/h2-4,6-8H,5H2,1H3,(H,18,20)/t8-,13-/m1/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVPPBYFZOBSGJ-HHWVPOOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1[C@](OC(=O)N1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone-d3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxa-6-azabicyclo[3.1.0]hexane, 6-acetyl-2-(methoxymethyl)-, [1S-](/img/no-structure.png)

![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)

![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)